molecular formula C16H11ClF3N3O3S B2681632 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine CAS No. 321385-88-0

3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No. B2681632
CAS RN: 321385-88-0
M. Wt: 417.79
InChI Key: XMPVCPWMYDQNPB-UHFFFAOYSA-N
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Description

“3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group, a phenoxy group, and a chlorine atom. The phenoxy group is further substituted with a 1-methylsulfonylpyrazol-3-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the 1-methylsulfonylpyrazol-3-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is aromatic and planar. The trifluoromethyl group would add electron-withdrawing character, while the 1-methylsulfonylpyrazol-3-yl group would likely add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy group. The pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group might increase its lipophilicity, while the 1-methylsulfonylpyrazol-3-yl group might increase its water solubility .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure analysis of closely related compounds, such as pyrazolo[4,3-c]pyridines, highlight the intricate chemical processes involved in creating complex organic compounds with specific functional groups and structural conformations. These processes often involve multiple steps, including nucleophilic substitution reactions, oxidation, and the formation of hydrogen bonds, to achieve the desired molecular structure (Sagar et al., 2017). Such methodologies could be applied to synthesize and study the structural properties of 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine, focusing on its potential applications based on its molecular structure.

Heterocyclic Chemistry Applications

Research on pyrazole and pyridine derivatives, such as the synthesis of novel pyrazolopyrimidines with antimicrobial activities, suggests the potential of these compounds in developing new pharmaceuticals and agrochemicals. The introduction of sulfonyl groups into these heterocycles has been explored for enhancing biological activity and selectivity, indicating the versatility of such compounds in medicinal chemistry and drug design (Alsaedi et al., 2019). This context implies that 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine could be investigated for similar applications, given its structural similarity to researched compounds.

Material Science and Organic Electronics

Compounds featuring pyridine and pyrazole rings, especially those with functional groups like trifluoromethyl and sulfonyl, have found applications in material science, including the development of luminescent materials and organic electronics. For example, mechanoluminescent and efficient white OLEDs using Pt(II) phosphors with pyridinyl pyrazolate chelates demonstrate how structural modifications of these heterocycles can lead to novel properties suitable for advanced technological applications (Huang et al., 2013). These findings suggest avenues for exploring 3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine in similar applications, particularly in creating new luminescent materials or as part of organic electronic devices.

Future Directions

The study and development of new pyridine derivatives is an active area of research in medicinal chemistry. This compound, with its combination of a trifluoromethyl group and a 1-methylsulfonylpyrazol-3-yl group, could have interesting biological activities and could be a subject of future research .

properties

IUPAC Name

3-chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O3S/c1-27(24,25)23-6-5-14(22-23)10-3-2-4-12(7-10)26-15-13(17)8-11(9-21-15)16(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVCPWMYDQNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine

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